molecular formula C15H18F4N2O4 B11487672 Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester

Cat. No.: B11487672
M. Wt: 366.31 g/mol
InChI Key: IYWKGVBVVHUUTE-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE is a complex organic compound characterized by the presence of fluorine atoms, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the trifluoromethyl group and the introduction of the fluorophenyl carbamoyl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE
  • ETHYL 3,3,3-TRIFLUORO-2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(PROPAN-2-YLOXY)PROPANOATE is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These features enhance its stability, reactivity, and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C15H18F4N2O4

Molecular Weight

366.31 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)carbamoylamino]-2-propan-2-yloxypropanoate

InChI

InChI=1S/C15H18F4N2O4/c1-4-24-12(22)14(15(17,18)19,25-9(2)3)21-13(23)20-11-7-5-10(16)6-8-11/h5-9H,4H2,1-3H3,(H2,20,21,23)

InChI Key

IYWKGVBVVHUUTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=C(C=C1)F)OC(C)C

Origin of Product

United States

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